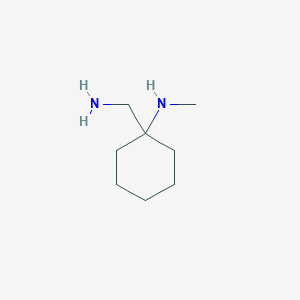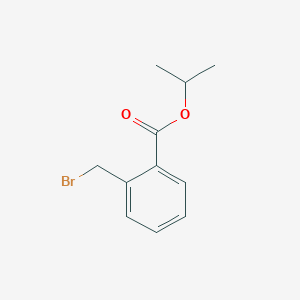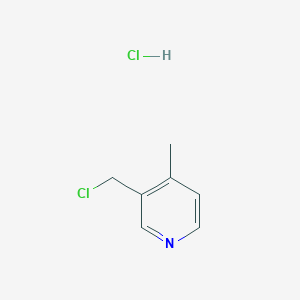
4-Bromonaphthalene-1-carbonitrile
概述
描述
4-Bromonaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6BrN. It consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, attached to a bromine atom at the 4th position and a carbonitrile group at the 1st position. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalene-1-carbonitrile can be achieved through several methods. One common method involves the bromination of 1-methyl naphthalene to obtain 4-bromo-1-methyl naphthalene, followed by further bromination to produce 4-bromo-1-bromomethyl naphthalene. This intermediate undergoes a Sommelet reaction to yield 4-bromo-1-naphthaldehyde, which is then oximated to form 4-bromo-1-naphthaldehyde oxime. Finally, dehydration of this oxime produces this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination and cyanation reactions. The process is designed to be cost-effective, with high yields and low production costs, making it suitable for industrial applications .
化学反应分析
Types of Reactions
4-Bromonaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium cyanide and potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products Formed
Substitution Products: Various substituted naphthalenes.
Oxidation Products: Naphthoquinones and other oxidized derivatives.
Coupling Products: Biaryl compounds.
科学研究应用
4-Bromonaphthalene-1-carbonitrile is utilized in diverse scientific research fields, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: It is employed in the creation of advanced materials with specific properties.
作用机制
The mechanism of action of 4-Bromonaphthalene-1-carbonitrile involves its interaction with various molecular targets. The bromine atom and the carbonitrile group play crucial roles in its reactivity, allowing it to participate in a range of chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products in these reactions .
相似化合物的比较
Similar Compounds
- 8-Bromonaphthalene-1-carbonitrile
- 8-Chloronaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
Uniqueness
4-Bromonaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The position of the bromine atom and the carbonitrile group influences its behavior in chemical reactions, making it a valuable compound in various research applications .
属性
IUPAC Name |
4-bromonaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKIWUNXKKMMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562722 | |
| Record name | 4-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92616-49-4 | |
| Record name | 4-Bromonaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-naphthonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in the synthesis of 4-Bromonaphthalene-1-carbonitrile, and what are the advantages of the reported method?
A1: The synthesis of this compound involves a five-step process, starting with 1-methyl naphthalene. [] The key steps include:
Q2: How is this compound utilized in the synthesis of other compounds, specifically in the context of pharmaceutical research?
A2: this compound serves as a crucial building block in the synthesis of more complex molecules, particularly in medicinal chemistry. One example is its role in the synthesis of RDEA3170, a potential uric acid transporter 1 (URAT1) inhibitor. [] The compound undergoes a series of transformations, including the formation of a boronic acid derivative, which then participates in a Suzuki coupling reaction, ultimately leading to RDEA3170. [] This highlights the significance of this compound as a versatile intermediate in synthesizing potentially valuable pharmaceutical compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









amine](/img/structure/B1283245.png)




